Pyrotinib vs. Lapatinib: Phase III PHOEBE Trial — Progression-Free Survival Superiority (HR 0.48, Median PFS 12.5 vs. 6.8 Months)
In the randomized, multicenter, open-label Phase III PHOEBE trial (NCT03080805), pyrotinib plus capecitabine demonstrated statistically significant and clinically meaningful superiority over lapatinib plus capecitabine for HER2-positive metastatic breast cancer patients previously treated with trastuzumab and chemotherapy. The study randomized 267 patients and met its primary endpoint [1].
| Evidence Dimension | Median progression-free survival (mPFS) |
|---|---|
| Target Compound Data | 12.5 months (95% CI: 9.8-13.8) |
| Comparator Or Baseline | Lapatinib plus capecitabine: 6.8 months (95% CI: 5.4-8.1) |
| Quantified Difference | Hazard ratio (HR) 0.48 (95% CI: 0.37-0.63); p < 0.001; median PFS improvement of 5.7 months (84% relative increase) |
| Conditions | Phase III randomized controlled trial; HER2-positive metastatic breast cancer; prior anthracycline, taxane, and trastuzumab; n = 267; pyrotinib 400 mg QD + capecitabine 1000 mg/m² BID days 1-14 q21d vs. lapatinib 1250 mg QD + capecitabine |
Why This Matters
For procurement decisions in clinical trial supply or comparator sourcing, pyrotinib-based regimens offer nearly double the median PFS compared with lapatinib-based regimens in the second-line metastatic setting, a quantifiable efficacy advantage that directly impacts trial power calculations and expected clinical benefit.
- [1] Xu B, Yan M, Ma F, et al. Pyrotinib plus capecitabine versus lapatinib plus capecitabine for the treatment of HER2-positive metastatic breast cancer (PHOEBE): a multicentre, open-label, randomised, controlled, phase 3 trial. The Lancet Oncology. 2021;22(3):351-360. View Source
